2,4-Difluorobenzenesulfinic acid sodium salt
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Overview
Description
2,4-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. It is a derivative of benzenesulfinic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,4-difluorobenzene. One common method is the reaction of 2,4-difluorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-difluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,4-difluorobenzenethiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include 2,4-difluorobenzenesulfonic acid, 2,4-difluorobenzenethiol, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2,4-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfinic acid group.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzenesulfinic acid sodium salt involves its reactivity as a sulfinic acid derivative. The sulfinic acid group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzenesulfonic acid
- 2,4-Difluorobenzenethiol
- 2,4-Difluorobenzenesulfonamide
Uniqueness
2,4-Difluorobenzenesulfinic acid sodium salt is unique due to its sulfinic acid group, which imparts distinct reactivity compared to sulfonic acids and thiols. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C6H3F2NaO2S |
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Molecular Weight |
200.14 g/mol |
IUPAC Name |
sodium;2,4-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
DKSMBFSPLSGGBU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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